2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a triazole moiety attached to a phenyl group. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), which constitutes a rapid and easy synthesis of highly functionalized heterocycles . The product obtained from the Biginelli reaction can then undergo further modifications, such as the Huisgen 1,3-dipolar cycloaddition, to introduce the triazole moiety .
Chemical Reactions Analysis
2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development . Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 2-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups . Similar compounds include ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 4-hydroxy-2-quinolones . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C17H14N6O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H14N6O2S/c1-11-7-23-16(25)14(6-19-17(23)26-11)15(24)21-13-4-2-12(3-5-13)8-22-10-18-9-20-22/h2-7,9-10H,8H2,1H3,(H,21,24) |
InChI Key |
QLTWUGBHOLBWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.